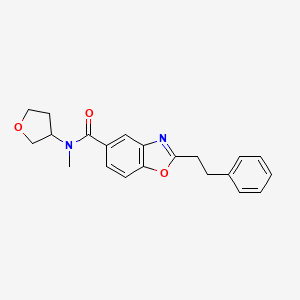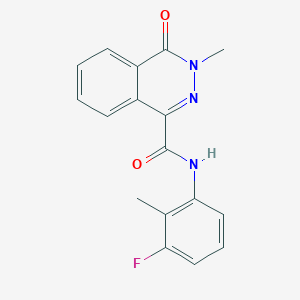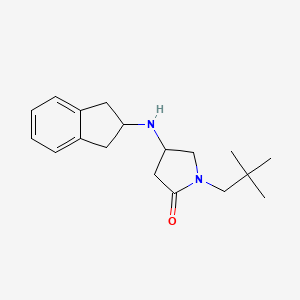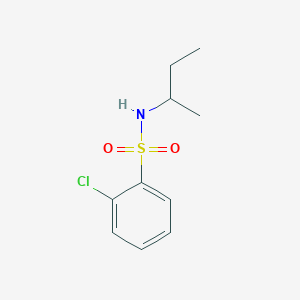![molecular formula C19H23N3O B6135234 N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide, also known as AZD0328, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases and cancer. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) metabolism inhibitors and acts by inhibiting the enzyme NAD+ dependent deacetylase sirtuin-1 (SIRT1).
Wirkmechanismus
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide acts by inhibiting the enzyme SIRT1, which is a member of the sirtuin family of NAD+-dependent deacetylases. SIRT1 plays a critical role in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism. By inhibiting SIRT1, this compound alters the acetylation status of various proteins and modulates the activity of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of SIRT1 in a dose-dependent manner. In vivo studies have shown that this compound reduces the production of pro-inflammatory cytokines and ameliorates the symptoms of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has been shown to have potent inhibitory activity against SIRT1. However, one of the limitations of this compound is that it has relatively low selectivity for SIRT1 and can also inhibit other members of the sirtuin family of NAD+-dependent deacetylases.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide. One direction is to improve the selectivity of the compound for SIRT1 by designing more specific inhibitors. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory activity of this compound against SIRT1 and to identify potential biomarkers for patient stratification and monitoring.
Synthesemethoden
The synthesis of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide involves the reaction of 2-phenylethylamine with nicotinoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine to obtain the final compound. The synthesis of this compound has been reported in several research articles and is considered to be a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancer. In autoimmune diseases, SIRT1 has been shown to play a critical role in the regulation of immune responses and inflammation. By inhibiting SIRT1, this compound has been shown to reduce the production of pro-inflammatory cytokines and ameliorate the symptoms of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In cancer, SIRT1 has been shown to promote tumor growth and metastasis by regulating various signaling pathways. By inhibiting SIRT1, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(17-8-4-11-20-14-17)21-18-9-5-12-22(15-18)13-10-16-6-2-1-3-7-16/h1-4,6-8,11,14,18H,5,9-10,12-13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARRCSAEGASOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6135189.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135190.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)

![5-[5-(3-cyclohexen-1-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6135203.png)
![4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B6135205.png)

![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)
![1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6135233.png)

![2-methoxy-N-{1-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6135244.png)
![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)